Cas no 1820619-44-0 (6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyriMidine hydrochloride)
![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyriMidine hydrochloride structure](https://ja.kuujia.com/scimg/cas/1820619-44-0x500.png)
6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyriMidine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyriMidine hydrochloride
- 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine HCl
-
- インチ: 1S/C8H11N3.ClH/c1-11-3-2-8-7(5-11)4-9-6-10-8;/h4,6H,2-3,5H2,1H3;1H
- InChIKey: ZZXHRIMSHGCGRM-UHFFFAOYSA-N
- SMILES: CN1CCC2=NC=NC=C2C1.Cl
6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyriMidine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00I11G-1g |
6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine HCl |
1820619-44-0 | 95% | 1g |
$327.00 | 2024-06-18 | |
1PlusChem | 1P00I11G-5g |
6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine HCl |
1820619-44-0 | 95% | 5g |
$980.00 | 2024-06-18 | |
A2B Chem LLC | AI40356-1g |
6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine HCl |
1820619-44-0 | 95% | 1g |
$262.00 | 2024-04-20 | |
A2B Chem LLC | AI40356-5g |
6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine HCl |
1820619-44-0 | 95% | 5g |
$789.00 | 2024-04-20 | |
1PlusChem | 1P00I11G-500mg |
6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine HCl |
1820619-44-0 | 95% | 500mg |
$239.00 | 2024-06-18 | |
A2B Chem LLC | AI40356-500mg |
6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine HCl |
1820619-44-0 | 95% | 500mg |
$189.00 | 2024-04-20 |
6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyriMidine hydrochloride 関連文献
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyriMidine hydrochlorideに関する追加情報
Comprehensive Overview of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride (CAS No. 1820619-44-0)
The compound 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride (CAS No. 1820619-44-0) is a heterocyclic organic molecule with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a pyrido[4,3-d]pyrimidine core, makes it a valuable scaffold for drug discovery, particularly in targeting enzymes and receptors involved in metabolic and neurological pathways. Researchers are increasingly interested in this compound due to its bioactive properties and potential applications in central nervous system (CNS) disorders and cancer therapeutics.
In recent years, the demand for small-molecule inhibitors and kinase modulators has surged, driven by advancements in precision medicine. 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride has emerged as a candidate for such applications, owing to its ability to interact with ATP-binding sites and allosteric pockets in proteins. This aligns with current trends in personalized therapy, where compounds like this are explored for their selective binding affinity and low off-target effects.
The synthesis of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride typically involves multi-step organic reactions, including cyclization and methylation processes. Its hydrochloride salt form enhances solubility, making it suitable for in vitro and in vivo studies. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to confirm its purity and structural integrity, ensuring reproducibility in research settings.
From a mechanistic perspective, this compound has garnered attention for its potential role in modulating signal transduction pathways. For instance, it may influence protein kinase activity, which is critical in diseases like Alzheimer's and Parkinson's. These applications resonate with growing public interest in neurodegenerative disease research and cognitive health, topics frequently searched in academic and medical communities.
Another area of exploration is the compound's utility in cancer immunotherapy. With the rise of immune checkpoint inhibitors and targeted therapies, researchers are investigating whether 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride can synergize with existing treatments to enhance tumor suppression. This aligns with the broader focus on combination therapies in oncology, a hot topic in both scientific literature and patient advocacy circles.
In addition to its therapeutic potential, the compound's physicochemical properties are of interest to medicinal chemists. Its logP value, pKa, and stability under physiological conditions are critical parameters for druglikeness assessments. These factors are frequently queried in computational chemistry databases and QSAR modeling platforms, reflecting the integration of AI-driven drug design in modern research.
As the scientific community continues to explore 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride, its role in high-throughput screening and fragment-based drug discovery is likely to expand. The compound's versatility and structural novelty position it as a promising tool for addressing unmet medical needs, particularly in rare diseases and age-related conditions.
For researchers seeking reliable sources, CAS No. 1820619-44-0 is cataloged in major chemical databases such as PubChem and Reaxys, with curated data on its synthetic routes and biological activity. This accessibility supports its adoption in both academic and industrial labs, further driving innovation in pharmaceutical development.
1820619-44-0 (6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyriMidine hydrochloride) Related Products
- 2640892-27-7(N-[(2,4-Dichlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine)
- 1699954-51-2(3-(2-cyclopropylethoxy)-2-methylpropane-1-sulfonyl chloride)
- 889949-15-9(2-(8-amino-1,4-dioxaspiro[4.5]decan-8-yl)acetic acid)
- 63089-50-9(4-Methylphthalonitrile)
- 878715-87-8(N-(4-methoxyphenyl)-2-(4-methylphenoxy)methylfuran-3-carboxamide)
- 2125496-02-6(benzyl N-{4-(benzyloxy)(tert-butoxy)carbonylaminobutyl}carbamate)
- 1343357-93-6(1-{[(2-methoxyethyl)carbamoyl]methyl}azetidine-3-carboxylic acid)
- 1416439-74-1(8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine)
- 65868-63-5(Tert-butyl 6-bromohexanoate)
- 895430-68-9(N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxy-N-(pyridin-3-yl)methylbenzamide)




